![molecular formula C19H22N2O B4461873 N,2-bis(4-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B4461873.png)
N,2-bis(4-methylphenyl)-1-pyrrolidinecarboxamide
Overview
Description
N,2-bis(4-methylphenyl)-1-pyrrolidinecarboxamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications. In
Mechanism of Action
N,2-bis(4-methylphenyl)-1-pyrrolidinecarboxamide acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. It has a high affinity for these receptors, leading to its potent effects. Its mechanism of action is similar to that of THC, the main psychoactive component of cannabis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,2-bis(4-methylphenyl)-1-pyrrolidinecarboxamide include increased dopamine release, altered gene expression, and changes in neurotransmitter levels. It has also been shown to affect heart rate, blood pressure, and body temperature. In animal studies, it has been found to produce behavioral effects similar to those of cannabis.
Advantages and Limitations for Lab Experiments
One advantage of using N,2-bis(4-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency, allowing for smaller doses to be used. It also has a longer half-life than other synthetic cannabinoids, making it easier to study its effects over a longer period of time. However, its high potency also makes it more difficult to control dosing, and its effects may vary depending on the route of administration.
Future Directions
For N,2-bis(4-methylphenyl)-1-pyrrolidinecarboxamide research include further exploration of its therapeutic potential, particularly in the treatment of anxiety, depression, and chronic pain. Its potential as an anti-inflammatory agent and in cancer treatment should also be further studied. Additionally, more research is needed to fully understand its mechanism of action and its effects on different physiological systems.
Scientific Research Applications
N,2-bis(4-methylphenyl)-1-pyrrolidinecarboxamide has been used in various scientific research studies, including in vitro and in vivo experiments. Its potential therapeutic applications include the treatment of anxiety, depression, and chronic pain. It has also been studied for its anti-inflammatory properties and its potential use in cancer treatment.
properties
IUPAC Name |
N,2-bis(4-methylphenyl)pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-5-9-16(10-6-14)18-4-3-13-21(18)19(22)20-17-11-7-15(2)8-12-17/h5-12,18H,3-4,13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDXRLWXEYBBDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.